molecular formula C18H17I3N2O4 B13810893 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid CAS No. 22708-55-0

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid

Cat. No.: B13810893
CAS No.: 22708-55-0
M. Wt: 706.1 g/mol
InChI Key: ZDJNIHYAEHEKJB-UHFFFAOYSA-N
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Description

2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid is a heterocyclic organic compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its complex molecular composition and potential for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid involves multiple steps, starting with the iodination of a phenyl ring to introduce the triiodo groups. This is followed by the acetylation of the amino group and subsequent coupling with a butanoic acid derivative. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as pyridine .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory settings due to its specialized applications. The process involves stringent reaction conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deiodinated compounds .

Scientific Research Applications

2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid involves its interaction with specific molecular targets. The triiodo groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[[2-(3-Amino-2,4,6-triiodo-phenyl)acetyl]amino]phenoxy]butanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of applications in research and industry, making it a valuable compound for scientific exploration .

Properties

CAS No.

22708-55-0

Molecular Formula

C18H17I3N2O4

Molecular Weight

706.1 g/mol

IUPAC Name

2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]butanoic acid

InChI

InChI=1S/C18H17I3N2O4/c1-2-14(18(25)26)27-10-5-3-4-9(6-10)23-15(24)7-11-12(19)8-13(20)17(22)16(11)21/h3-6,8,14H,2,7,22H2,1H3,(H,23,24)(H,25,26)

InChI Key

ZDJNIHYAEHEKJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I

Origin of Product

United States

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